molecular formula C21H26ClNO3 B1662634 Nalmefene hydrochloride CAS No. 58895-64-0

Nalmefene hydrochloride

Numéro de catalogue: B1662634
Numéro CAS: 58895-64-0
Poids moléculaire: 375.9 g/mol
Clé InChI: GYWMRGWFQPSQLK-OPHZJPRHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de nalméfène est synthétisé par une série de réactions chimiques à partir de la naltrexone. La synthèse implique généralement :

    Matière de départ : Naltrexone

    Réactifs : Iodure de méthylène, base (par exemple, carbonate de potassium)

    Conditions : Reflux dans un solvant approprié (par exemple, diméthylformamide)

Méthodes de production industrielle : La production industrielle du chlorhydrate de nalméfène implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la concentration des réactifs, de la température de réaction et des étapes de purification telles que la recristallisation . De plus, la stabilité du produit final est améliorée en incorporant des antioxydants et des modificateurs de pression osmotique .

Analyse Des Réactions Chimiques

Primary Metabolic Pathways

Nalmefene undergoes extensive hepatic metabolism through three principal routes:

Glucuronide Conjugation

  • Mechanism : Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes mediate the conjugation of nalmefene with glucuronic acid.

  • Key Enzymes : UGT2B7 (primary), UGT1A3, and UGT1A8 (secondary) .

  • Major Metabolite : Nalmefene 3-O-glucuronide (pharmacologically inactive) accounts for ~70% of total metabolites .

  • Kinetics : Glucuronidation exhibits a reaction rate of 0.8 ± 0.2 L/hr/kg in human liver microsomes .

N-Dealkylation via CYP3A4/5

  • Mechanism : Cytochrome P450 3A4/5 catalyzes the removal of the cyclopropylmethyl group from nalmefene.

  • Metabolite : Nornalmefene (minimal pharmacological activity) .

  • Kinetics :

    • Plasma concentration of nornalmefene is <5% of the parent compound .

    • Further metabolized to nornalmefene 3-O-glucuronide and nornalmefene 3-sulfate (both inactive) .

Enterohepatic Recirculation

  • Nalmefene undergoes enterohepatic recycling, prolonging its elimination half-life (10.8 ± 4.8 hours ) .

  • Biliary excretion contributes to ~22% of total clearance .

Red Blood Cell Partitioning

  • Distribution :

    MatrixDistribution (%)CV (%)
    Red Blood Cells678.7
    Plasma396.4
    Source:

Metabolite Pharmacokinetics

MetaboliteActivityPlasma Concentration (ng/mL)Half-Life (hr)
Nalmefene 3-O-glucuronideInactive45.2 ± 12.38.9 ± 2.1
NornalmefeneMinimal1.8 ± 0.66.3 ± 1.8
Nalmefene 3-O-sulfatePartial3.1 ± 1.27.5 ± 1.5
Data synthesized from

Enzyme Inhibition/Induction Effects

  • UGT2B7 Inhibition : Competitive inhibition by valproic acid reduces glucuronidation efficiency by 35% in vitro .

  • CYP3A4/5 Induction : Rifampicin increases nornalmefene production by 2.2-fold .

Stability and Degradation

  • Hydrolysis : Stable in aqueous solutions (pH 5.9) but degrades in strongly acidic (pH <3) or alkaline (pH >9) conditions .

  • Thermal Stability : Decomposes at temperatures >200°C, producing cyclopropane derivatives and quinone intermediates .

Comparative Metabolism: Nalmefene vs. Naltrexone

ParameterNalmefeneNaltrexone
Primary MetabolismGlucuronidationReduction
Major EnzymeUGT2B7CYP3A4
Active MetabolitesNone6β-Naltrexol
Plasma Half-Life (hr)10.84.0
Adapted from

Applications De Recherche Scientifique

Opioid Overdose Reversal

Clinical Applications:

Nalmefene hydrochloride is indicated for the complete or partial reversal of opioid effects, including respiratory depression caused by natural or synthetic opioids. Recent studies have focused on its efficacy in emergency department settings:

  • Study Findings: A recent observational study involving this compound injection assessed its effectiveness compared to naloxone in patients experiencing opioid overdose. The study analyzed data from approximately 120 patients treated in emergency departments, focusing on nalmefene's ability to reverse respiratory depression effectively .
  • FDA Approval: In May 2023, the FDA approved nalmefene as a nasal spray for emergency treatment of known or suspected opioid overdoses, which further expands its accessibility and usability in critical situations .
Formulation Indication Dosage
Nalmefene InjectionOpioid overdose reversal2 mg/2 mL
Nalmefene Nasal SprayEmergency treatment of opioid overdoseAs prescribed

Treatment of Alcohol Use Disorder (AUD)

Clinical Applications:

Nalmefene has been approved in the European Union for the treatment of AUD since 2013. Its mechanism helps reduce the compulsive urge to consume alcohol:

  • Efficacy Studies: A double-blind, placebo-controlled study demonstrated that patients treated with oral nalmefene had significantly fewer relapses to heavy drinking compared to those receiving a placebo. The odds ratio indicated a 2.4 times greater likelihood of relapse with placebo .
  • Long-term Implications: The potential use of nalmefene for long-term treatment of AUD is being explored due to its favorable pharmacodynamics and safety profile .

Additional Research Areas

Emerging Applications:

Research is ongoing regarding nalmefene's potential benefits beyond opioid and alcohol use disorders:

  • Chronic Pain Management: There are indications that nalmefene could provide relief for chronic pain conditions while facilitating behavioral modifications related to substance use disorders .
  • Cocaine Cravings: Some studies suggest that nalmefene may also help curb cravings associated with cocaine use, indicating its broader applicability in addiction treatment .

Case Study 1: Nalmefene in Opioid Overdose Management

In a recent observational study conducted at UC San Diego Health, nalmefene was administered alongside naloxone to assess its effectiveness in reversing respiratory depression caused by fentanyl overdoses. The preliminary results indicated that nalmefene provided a more prolonged effect compared to naloxone, particularly beneficial given the increasing prevalence of synthetic opioids in overdose cases .

Case Study 2: Nalmefene for Alcohol Dependence

A pilot study involving outpatient volunteers with alcohol dependence found that those treated with oral nalmefene experienced significantly fewer relapses over a 12-week period compared to the placebo group. This suggests that nalmefene can be an effective tool in managing AUD, potentially leading to more successful long-term recovery outcomes .

Activité Biologique

Nalmefene hydrochloride is an opioid antagonist primarily used in the treatment of opioid overdose and as a potential therapeutic agent for alcohol dependence. Its biological activity is characterized by its ability to block opioid receptors, particularly the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR), which leads to various pharmacological effects.

Nalmefene is chemically similar to naltrexone, another opioid antagonist, but exhibits distinct pharmacological properties. It acts primarily as a competitive antagonist at the MOR with a high affinity, effectively reversing the effects of opioids. Additionally, it has been shown to have partial agonist activity at KOR, which may contribute to some of its side effects such as hallucinations and dissociation .

Key Pharmacological Properties

  • MOR Affinity : Nalmefene has a binding affinity for MOR that allows it to block over 90% of these receptors within minutes after administration .
  • KOR Activity : It acts as a weak partial agonist at KOR, leading to potential neuroprotective effects but also side effects associated with KOR activation .

Absorption and Bioavailability

Nalmefene is administered intravenously or intramuscularly, with complete bioavailability observed through these routes. A study showed that a 1 mg intravenous dose blocked over 80% of brain opioid receptors within five minutes .

Distribution

  • Volume of Distribution : The apparent volumes of distribution are approximately 3.9 L/kg for central distribution and 8.6 L/kg at steady state.
  • Protein Binding : About 45% of nalmefene is bound to plasma proteins, with significant distribution into red blood cells and plasma .

Metabolism

Nalmefene undergoes extensive hepatic metabolism primarily through glucuronidation. Less than 5% of the drug is excreted unchanged in urine, with the inactive glucuronide being the main metabolite .

Elimination

The terminal elimination half-life of nalmefene is around 10.8 hours, which is longer than that of naloxone, allowing for prolonged action against opioid effects .

Efficacy in Opioid Overdose

Nalmefene has been evaluated for its efficacy in reversing opioid overdose. In clinical settings, it has demonstrated rapid onset of action, making it effective in acute situations. For instance, a case study indicated that patients receiving nalmefene showed significant improvements in respiratory function within minutes after administration.

Use in Alcohol Dependence

Research has also explored nalmefene's role in treating alcohol dependence. A randomized controlled trial found that patients treated with nalmefene reported reduced alcohol consumption compared to those receiving placebo. The drug's mechanism in modulating reward pathways may play a crucial role in reducing cravings and consumption .

Summary Table of Pharmacokinetic Parameters

ParameterYoung Adults (N=18)Elderly Adults (N=11)
Cp at 5 min (ng/mL)3.7 (CV 29%)5.8 (CV 38%)
Volume of Distribution (Vdss)8.6 L/kg (CV 19%)8.6 L/kg (CV 29%)
Clearance (Clplasma)0.8 L/hr/kg (CV 23%)0.8 L/hr/kg (CV 18%)
Terminal Half-life10.8 hr (CV 48%)9.4 hr (CV 49%)

Propriétés

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWMRGWFQPSQLK-OPHZJPRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55096-26-9 (Parent)
Record name Nalmefene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70891705
Record name Nalmefene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58895-64-0
Record name Nalmefene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58895-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalmefene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalmefene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALMEFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalmefene hydrochloride
Reactant of Route 2
Nalmefene hydrochloride
Reactant of Route 3
Nalmefene hydrochloride
Reactant of Route 4
Nalmefene hydrochloride
Reactant of Route 5
Nalmefene hydrochloride
Reactant of Route 6
Nalmefene hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.